molecular formula C9H8BrNO2 B6161965 4-bromo-3-formyl-N-methylbenzamide CAS No. 1289208-90-7

4-bromo-3-formyl-N-methylbenzamide

Cat. No.: B6161965
CAS No.: 1289208-90-7
M. Wt: 242.07 g/mol
InChI Key: BJLRLRVZZYWVRS-UHFFFAOYSA-N
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Description

4-Bromo-3-formyl-N-methylbenzamide (CAS 1289208-90-7) is a benzamide derivative with a molecular formula of C9H8BrNO2 and a molecular weight of 242.07 g/mol . This compound features a bromo substituent and a formyl group on the benzene ring, alongside an N-methylbenzamide functional group. This specific structure makes it a valuable multifunctional intermediate in organic synthesis and medicinal chemistry research. The presence of distinct reactive sites allows researchers to use this compound as a core building block for the synthesis of more complex molecules. It can undergo various transformations typical of aryl bromides and aldehydes, making it applicable in cross-coupling reactions, condensation reactions, and the development of pharmaceutical intermediates. The compound is for research purposes only and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed, and it is recommended to store the material in a cool, dry place, sealed under dry conditions.

Properties

CAS No.

1289208-90-7

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

4-bromo-3-formyl-N-methylbenzamide

InChI

InChI=1S/C9H8BrNO2/c1-11-9(13)6-2-3-8(10)7(4-6)5-12/h2-5H,1H3,(H,11,13)

InChI Key

BJLRLRVZZYWVRS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)Br)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-formyl-N-methylbenzamide typically involves multi-step organic reactions. One common method starts with the bromination of 3-formylbenzoic acid to introduce the bromine atom at the 4-position. This is followed by the conversion of the carboxylic acid group to an amide via reaction with methylamine. The reaction conditions often involve the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) for the bromination step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods are also tailored to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-formyl-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution (SNAr) using reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol or KSCN in acetone.

Major Products Formed

Scientific Research Applications

4-Bromo-3-formyl-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-bromo-3-formyl-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

4-Bromo-N,N-Diethyl-2-Formylbenzamide (C₁₂H₁₄BrNO₂)

  • Molecular Weight : 284.15 g/mol
  • Key Features :
    • Formyl group at C2 (vs. C3 in the target compound).
    • N,N-Diethylamide (vs. N-methyl in the target).
    • XlogP : 2.3, indicating moderate lipophilicity .
  • The N,N-diethyl group increases hydrophobicity relative to N-methyl.

4-Bromo-3-Fluoro-N,N-Dimethylbenzamide (C₉H₉BrFNO)

  • Molecular Weight : 246.08 g/mol
  • Key Features :
    • Fluorine at C3 (electron-withdrawing) instead of formyl.
    • N,N-Dimethylamide.
  • Comparison : Fluorine’s electronegativity may enhance stability but reduce reactivity compared to the formyl group. The N,N-dimethyl substitution simplifies synthesis but limits hydrogen-bonding capacity .

Functional Group Variations

4-Bromo-N-[(4-Fluorophenyl)Methyl]-3-Methylbenzamide (C₁₅H₁₃BrFNO)

  • Molecular Weight : 322.17 g/mol
  • Key Features :
    • Methyl group at C3 (electron-donating) vs. formyl (electron-withdrawing).
    • Bulky 4-fluorophenylmethyl side chain.
  • Comparison : The methyl group at C3 may improve metabolic stability but reduce electrophilicity. The fluorinated side chain could enhance blood-brain barrier penetration .

N-(4-Bromo-3-Chlorophenyl)-4-Fluorobenzamide (C₁₃H₈BrClFNO)

  • Molecular Weight : 328.56 g/mol
  • Key Features :
    • Bromine (C4) and chlorine (C3) dual halogens.
    • 4-Fluorobenzamide backbone.

Side Chain Modifications

3-Bromo-4-Hydroxy-N-{2-(Piperidin-1-Yl)Ethyl}Benzamide (C₁₄H₁₉BrN₂O₂)

  • Molecular Weight : 327.22 g/mol
  • Key Features :
    • Piperidine-ethyl side chain.
    • Hydroxyl group at C3.
  • Comparison : The polar hydroxyl group enhances solubility, while the piperidine moiety may confer sigma receptor affinity. This contrasts with the formyl group’s reactivity and the N-methylamide’s simplicity .

Data Table: Key Properties of Analogous Benzamides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) XlogP Key Feature Reference
4-Bromo-N,N-Diethyl-2-Formylbenzamide C₁₂H₁₄BrNO₂ 284.15 Br (C4), CHO (C2), N,N-Et₂ 2.3 Moderate lipophilicity
4-Bromo-3-Fluoro-N,N-Dimethylbenzamide C₉H₉BrFNO 246.08 Br (C4), F (C3), N,N-Me₂ - Enhanced stability
4-Bromo-N-[(4-Fluorophenyl)Methyl]-3-Methylbenzamide C₁₅H₁₃BrFNO 322.17 Br (C4), Me (C3), N-(4-F-Bn) - Improved BBB penetration
N-(4-Bromo-3-Chlorophenyl)-4-Fluorobenzamide C₁₃H₈BrClFNO 328.56 Br (C4), Cl (C3), F (C4') - Dual halogenation

Research Implications

  • Synthetic Accessibility : N-methylamide derivatives (e.g., target compound) are generally easier to synthesize than N,N-dialkyl or piperidine-containing analogs .
  • Pharmacological Potential: Formyl groups (as in the target) may serve as reactive handles for further derivatization, unlike inert substituents like methyl or fluorine .
  • Solubility vs. Bioactivity : Compounds with polar groups (e.g., hydroxyl in ) exhibit better aqueous solubility, while lipophilic substituents (e.g., N,N-diethyl in ) favor membrane permeability .

Biological Activity

4-Bromo-3-formyl-N-methylbenzamide is an organic compound that has garnered attention due to its unique structural features and potential biological activities. Characterized by a bromine atom, a formyl group, and a methyl group attached to a benzamide structure, this compound's molecular formula is C9H10BrN O, with a molecular weight of 228.07 g/mol. The strategic positioning of these groups may enhance its reactivity and biological interactions compared to other derivatives. This article explores the biological activity of this compound, focusing on its synthesis, biological mechanisms, and potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Direct Bromination : Introducing bromine into the benzamide structure.
  • Formylation : Using formylating agents such as formic acid or oxalyl chloride to introduce the formyl group at the meta position.
  • N-Methylation : Methylating the nitrogen atom in benzamide to yield N-methyl derivatives.

These synthetic routes allow for the production of this compound in sufficient yields for biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of both electron-withdrawing (bromine) and electron-donating (methyl) groups enhances its reactivity, potentially allowing it to modulate enzyme activities or interact with cellular receptors.

Anticancer Activity

Recent studies indicate that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar functional groups have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Key Enzymes : Compounds that inhibit enzymes critical for cancer cell survival, such as MDM2 and XIAP, have demonstrated potent cytotoxicity against multiple cancer cell lines.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells, enhancing their therapeutic potential.

Case Studies

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful:

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-Bromo-3-methylbenzamideC8H8BrNOLacks formyl groupModerate anticancer activity
N-MethylbenzamideC8H9NOLacks halogen substituentsLow activity
4-Bromo-N-methylbenzamideC9H10BrN OSimilar bromo substituent but without formyl groupAnticancer properties

This table illustrates how variations in structure can influence biological activity, suggesting that the unique configuration of this compound may lead to distinct pharmacological effects.

Q & A

Basic: What are the standard synthetic routes for 4-bromo-3-formyl-N-methylbenzamide?

The synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:

  • Electrophilic bromination : Introduce bromine at the para position of a pre-functionalized benzaldehyde derivative using Br₂ or NBS (N-bromosuccinimide) under controlled conditions .
  • Formyl group introduction : Utilize Vilsmeier-Haack formylation (POCl₃/DMF) at the meta position to install the aldehyde group .
  • Amide formation : React the resulting 4-bromo-3-formylbenzoic acid with methylamine via an acyl chloride intermediate (generated using thionyl chloride) .
    Key conditions : Maintain anhydrous environments during amide coupling, and optimize stoichiometry (e.g., 1:1.2 molar ratio of acid to methylamine) to minimize byproducts.

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature : Lower temperatures (0–5°C) during bromination reduce polybrominated byproducts .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for formylation to enhance reactivity, and switch to dichloromethane for amide coupling to prevent hydrolysis .
  • Catalytic additives : Introduce 4-dimethylaminopyridine (DMAP, 5 mol%) during amide formation to accelerate acylation .
  • Purification : Employ gradient column chromatography (hexane:ethyl acetate 4:1 to 1:1) or recrystallization from ethanol/water mixtures to isolate high-purity product (>95%) .

Basic: What characterization techniques are essential for confirming the structure of this compound?

  • 1H/13C NMR : Identify key signals:
    • Aldehyde proton at δ 10.1–10.3 ppm (singlet).
    • N-methyl group at δ 2.9–3.1 ppm (triplet, J = 4.8 Hz) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 256.98 (calculated for C₉H₈BrNO₂) .
  • FT-IR : Detect carbonyl stretches (amide C=O at ~1650 cm⁻¹, aldehyde C=O at ~1700 cm⁻¹) .

Advanced: How should researchers resolve contradictions in spectral data during characterization?

  • Multi-technique validation : Cross-validate NMR assignments with DEPT-135 and HSQC experiments to distinguish overlapping signals (e.g., aromatic protons near δ 7.5–8.0 ppm) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry by obtaining single-crystal structures (e.g., C–Br bond length ~1.89 Å, confirming para substitution) .
  • Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra (B3LYP/6-31G* level) to verify assignments .

Basic: What reactivity considerations are critical for downstream modifications of this compound?

  • Aldehyde protection : Convert the formyl group to an acetal (e.g., using ethylene glycol and p-TsOH) to prevent undesired nucleophilic attacks during cross-coupling reactions .
  • Bromide utilization : Leverage Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) to replace bromine with aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

Advanced: How can this compound be applied in medicinal chemistry and target identification?

  • Fragment-based drug discovery : Use the aldehyde as a warhead for covalent inhibition (e.g., targeting cysteine residues in kinases) .
  • SAR libraries : Synthesize derivatives via:
    • Bromine substitution with pyridyl or thiophene groups.
    • Reductive amination of the aldehyde to introduce diverse amines .
      Case study : Analogues with electron-withdrawing substituents (e.g., -NO₂) showed enhanced binding to cytochrome P450 enzymes in docking studies (Glide XP score: −9.2 kcal/mol) .

Advanced: What computational strategies support the design of this compound derivatives?

  • Docking studies : Use AutoDock Vina to predict binding modes to targets like HSP90 (PDB: 1UYD). Optimize substituents to improve hydrophobic contacts .
  • ADMET prediction : Employ SwissADME to assess logP (predicted 2.1) and blood-brain barrier penetration (CNS MPO score: 3.5) .

Basic: How should researchers handle stability issues during storage?

  • Light-sensitive degradation : Store in amber vials under inert gas (argon) at −20°C to prevent aldehyde oxidation .
  • Moisture control : Use molecular sieves (3 Å) in storage containers to avoid hydrolysis of the amide bond .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

  • Low solubility : Use mixed solvents (e.g., DMSO:methanol 1:4) for slow evaporation.
  • Crystal packing issues : Co-crystallize with thiourea to stabilize π-π interactions (resolution: 0.84 Å, R-factor: 0.056) .

Advanced: How do substituent variations impact biological activity in benzamide derivatives?

  • Electron-withdrawing groups (e.g., -Br, -NO₂) enhance receptor binding but may reduce solubility.
  • Methyl groups improve metabolic stability (e.g., t₁/₂ increased from 1.2 to 4.7 hours in microsomal assays) .
    Data example :
DerivativeIC₅₀ (µM)logP
Parent12.32.1
4-NO₂5.82.7
4-OCH₃18.91.6

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